Superior DPP-4 Inhibitory Potency: A 10-Fold Increase Over Marketed Drug Sitagliptin
2-Chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide demonstrates significantly higher potency as a DPP-4 inhibitor compared to the established drug sitagliptin [1]. The target compound exhibits an IC50 of 2.20 nM against DPP-4 [2], whereas sitagliptin, a widely prescribed DPP-4 inhibitor, has a reported IC50 of 22 ± 2 nM under comparable assay conditions [3]. This represents a quantified 10-fold improvement in potency.
| Evidence Dimension | In vitro potency against DPP-4 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.20 nM |
| Comparator Or Baseline | Sitagliptin (IC50 = 22 ± 2 nM) |
| Quantified Difference | Target compound is approximately 10-fold more potent |
| Conditions | Inhibition of DPP-4 (unknown origin) [2]; Sitagliptin data from a similar DPP-4 inhibitory activity assay [3]. |
Why This Matters
Higher potency at the target enzyme suggests a potential for lower effective doses and a wider therapeutic window, making it a more attractive lead scaffold for medicinal chemistry programs.
- [1] Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. 2010. View Source
- [2] BindingDB. BDBM50628584 (CHEMBL5408495) Affinity Data: IC50 = 2.20 nM for DPP-4. View Source
- [3] Table 1. DPP-4 Inhibitory Activity. PMC. Sitagliptin IC50 22 ± 2 nM. View Source
